N-(2,6-Difluorophenyl)-4-fluorobenzamide
Overview
Description
N-(2,6-Difluorophenyl)-4-fluorobenzamide: is an organic compound that belongs to the class of benzamides It is characterized by the presence of two fluorine atoms on the phenyl ring and one fluorine atom on the benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,6-Difluorophenyl)-4-fluorobenzamide typically involves the following steps:
Starting Materials: The synthesis begins with 2,6-difluoroaniline and 4-fluorobenzoyl chloride.
Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.
Procedure: The 2,6-difluoroaniline is dissolved in an appropriate solvent, such as dichloromethane or tetrahydrofuran. The 4-fluorobenzoyl chloride is then added dropwise to the solution while maintaining the reaction temperature at around 0-5°C. The reaction mixture is stirred for several hours, and the progress is monitored using thin-layer chromatography.
Purification: The crude product is purified by recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(2,6-Difluorophenyl)-4-fluorobenzamide can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the phenyl ring can be substituted with other functional groups using nucleophilic aromatic substitution reactions.
Reduction Reactions: The carbonyl group in the benzamide moiety can be reduced to an amine using reducing agents such as lithium aluminum hydride or sodium borohydride.
Oxidation Reactions: The compound can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.
Reduction Reactions: Reducing agents like lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Major Products Formed
Substitution Reactions: Products with substituted functional groups on the phenyl ring.
Reduction Reactions: Amine derivatives of the original compound.
Oxidation Reactions: Carboxylic acids or other oxidized derivatives.
Scientific Research Applications
N-(2,6-Difluorophenyl)-4-fluorobenzamide has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be used in the development of advanced materials with specific properties, such as high thermal stability and resistance to degradation.
Biological Studies: It serves as a probe or ligand in biological assays to study enzyme interactions and receptor binding.
Chemical Synthesis: The compound is utilized as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of N-(2,6-Difluorophenyl)-4-fluorobenzamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity due to the unique electronic and steric effects of fluorine.
Comparison with Similar Compounds
Similar Compounds
- N-(2,6-Difluorophenyl)-4-chlorobenzamide
- N-(2,6-Difluorophenyl)-4-bromobenzamide
- N-(2,6-Difluorophenyl)-4-methylbenzamide
Uniqueness
N-(2,6-Difluorophenyl)-4-fluorobenzamide is unique due to the presence of multiple fluorine atoms, which impart distinct electronic properties and influence its reactivity and interactions with biological targets. Compared to its analogs with different substituents on the benzamide moiety, the fluorine atoms can enhance the compound’s stability and bioavailability.
Properties
IUPAC Name |
N-(2,6-difluorophenyl)-4-fluorobenzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F3NO/c14-9-6-4-8(5-7-9)13(18)17-12-10(15)2-1-3-11(12)16/h1-7H,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHNJQXYUMPKRMT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)NC(=O)C2=CC=C(C=C2)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90649700 | |
Record name | N-(2,6-Difluorophenyl)-4-fluorobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90649700 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
639811-17-9 | |
Record name | N-(2,6-Difluorophenyl)-4-fluorobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90649700 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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